molecular formula C25H25ClN2O5 B12130501 3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12130501
M. Wt: 468.9 g/mol
InChI Key: BJAGDJNMBKJGLI-MRCUWXFGSA-N
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Description

3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The spiro compound can then be formed through a series of cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would typically start with the preparation of intermediate compounds, followed by their sequential reaction under controlled conditions. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, Thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25ClN2O5

Molecular Weight

468.9 g/mol

IUPAC Name

(4'E)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H25ClN2O5/c1-3-13-27-19-8-5-4-7-18(19)25(24(27)32)20(21(29)16-9-11-17(26)12-10-16)22(30)23(31)28(25)14-6-15-33-2/h4-5,7-12,29H,3,6,13-15H2,1-2H3/b21-20-

InChI Key

BJAGDJNMBKJGLI-MRCUWXFGSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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